molecular formula C17H9F3N4OS4 B2963135 7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286705-12-1

7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

Cat. No.: B2963135
CAS No.: 1286705-12-1
M. Wt: 470.52
InChI Key: YWKIEDOQBLTZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(methylthio)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine is a useful research compound. Its molecular formula is C17H9F3N4OS4 and its molecular weight is 470.52. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Research has led to the development of novel synthesis methods for nitrogen-containing heterocycles, demonstrating the potential of these methods in creating complex molecules efficiently. For example, a one-pot, three-component synthesis approach has been established for producing bis[2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, showcasing an effective synthesis of nitrogen-containing heterocycles under mild reaction conditions with good yields (Fang, Fang, & Zheng, 2013).

Functional Materials and Catalysis

Compounds containing thiazole and benzothiazole units have been studied for their potential in materials science and catalysis. For instance, thiazole- and benzothiazole-based Schiff bases and their lanthanide (III) complexes have been synthesized and characterized for their optical and anti-bacterial properties, indicating their utility in diverse applications (Mishra et al., 2020).

Organic Semiconductors

The exploration of organic semiconducting materials incorporating thiazole and oxazole frameworks has been conducted to design n-type organic semiconductors. This research suggests that these compounds have favorable characteristics for use in electronic devices, such as low reorganization energies and suitable energy levels for electron transport (Hương, Tai, & Nguyen, 2014).

Antibacterial and Anticancer Properties

New series of compounds based on thiazole and benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the understanding of how structural modifications in thiazole and benzothiazole scaffolds can impact their biological activities, providing a foundation for the development of novel therapeutic agents (Kumbhare et al., 2014).

Properties

IUPAC Name

2-methylsulfanyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N4OS4/c1-26-16-23-10-5-4-9-12(13(10)29-16)28-15(22-9)24-14-21-8-3-2-7(6-11(8)27-14)25-17(18,19)20/h2-6H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKIEDOQBLTZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N4OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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